Ácido 3-bromo-5-fenoxifenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

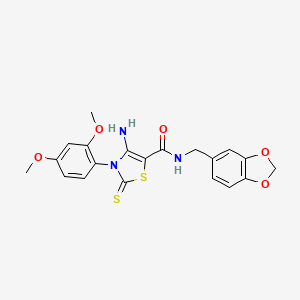

3-Bromo-5-phenoxyphenylboronic acid (3-Br-5-PPBA) is a boronic acid derivative that has been used in a variety of scientific research applications and laboratory experiments. It is a versatile compound that can be used in both organic and inorganic chemistry. 3-Br-5-PPBA is a useful reagent for organic synthesis, as it can be used to synthesize a range of organic compounds, including carbohydrates, amino acids, and peptides. 3-Br-5-PPBA is also used in the synthesis of inorganic compounds such as boronates and borates. In addition, 3-Br-5-PPBA has been used in a variety of biochemical and physiological studies, including the study of enzyme inhibition and protein-protein interactions.

Aplicaciones Científicas De Investigación

- Aplicación: El ácido 3-bromo-5-fenoxifenilborónico sirve como un reactivo valioso en las reacciones de acoplamiento SM. Su compatibilidad con catalizadores de paladio y condiciones de reacción suaves lo hace útil para sintetizar compuestos biarílicos, intermediarios farmacéuticos y materiales funcionales .

- Aplicación: Este compuesto participa en la preparación de ácidos dihalofenilborónicos funcionalizados. La litiación de dioxazaborocinas dihalofenil seguidas de la reacción con electrófilos conduce a los productos deseados .

- Aplicación: Los investigadores exploran el ácido 3-bromo-5-fenoxifenilborónico como un posible andamiaje para diseñar nuevos agentes farmacéuticos. Su centro de boro puede modificarse para mejorar la bioactividad, la solubilidad y la especificidad del objetivo .

- Aplicación: La incorporación de ácido 3-bromo-5-fenoxifenilborónico en matrices poliméricas puede conducir a materiales sensibles a los estímulos, como hidrogeles, sensores y sistemas de administración de fármacos. La unión reversible de los ácidos bóricos con dioles proporciona un mecanismo único para un comportamiento sensible .

- Aplicación: Los investigadores han explorado este compuesto para construir sensores fluorescentes y quimiosensores. Al explotar la interacción boro-diol, estos sensores pueden detectar analitos específicos, como la glucosa o las catecolaminas, con alta sensibilidad .

Reactivo de Acoplamiento Suzuki–Miyaura

Síntesis de ácido dihalofenilborónico funcionalizado

Reactivos organoboro en química medicinal

Ciencia de materiales y química de polímeros

Química analítica y sensores

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-5-phenoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 3-Bromo-5-phenoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by 3-Bromo-5-phenoxyphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the action of 3-Bromo-5-phenoxyphenylboronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of 3-Bromo-5-phenoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a catalyst, can affect the efficacy and stability of the compound . Furthermore, the compound is generally environmentally benign, suggesting that it may have minimal impact on the environment .

Propiedades

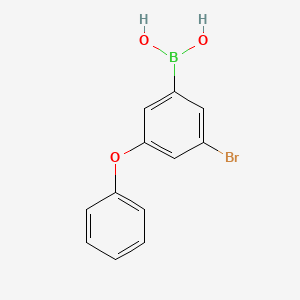

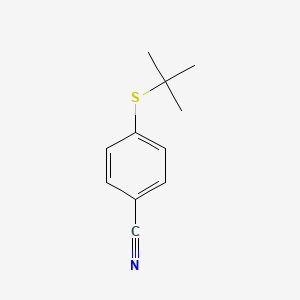

IUPAC Name |

(3-bromo-5-phenoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BBrO3/c14-10-6-9(13(15)16)7-12(8-10)17-11-4-2-1-3-5-11/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTOJYMQDUXNJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetamide](/img/structure/B2495761.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2495764.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)

![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)

![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)